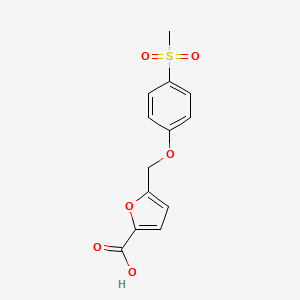

5-(4-Methanesulfonylphenoxymethyl)furan-2-carboxylic acid

Description

5-(4-Methanesulfonylphenoxymethyl)furan-2-carboxylic acid is a synthetic furan-based compound designed to target iron acquisition pathways in Mycobacterium tuberculosis (Mtb). It belongs to the 5-phenyl-furan-2-carboxylic acid class, which inhibits MbtI, a salicylate synthase critical for siderophore biosynthesis . Siderophores are iron-chelating molecules essential for Mtb survival in host environments. By disrupting MbtI, this compound interferes with iron homeostasis, offering a novel anti-tubercular mechanism.

Properties

IUPAC Name |

5-[(4-methylsulfonylphenoxy)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6S/c1-20(16,17)11-5-2-9(3-6-11)18-8-10-4-7-12(19-10)13(14)15/h2-7H,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEANWHIWRRKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methanesulfonylphenoxymethyl)furan-2-carboxylic acid typically involves the reaction of 4-methanesulfonylphenol with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methanesulfonylphenoxymethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The methanesulfonyl group can be reduced to a methyl group.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 5-(4-Methylphenoxymethyl)furan-2-carboxylic acid.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

5-(4-Methanesulfonylphenoxymethyl)furan-2-carboxylic acid is utilized in several scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(4-Methanesulfonylphenoxymethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The furan ring can participate in π-π interactions with aromatic systems, enhancing its binding affinity to certain biological targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

<sup>a</sup> Predicted or experimental logP values.

<sup>b</sup> Estimated based on nitro group contribution.

<sup>c</sup> Estimated for bis-CF₃ substitution.

<sup>d</sup> Estimated for fluoro substitution.

Key Findings from Comparative Analysis

Electron-Withdrawing Substituents: Nitro (NO₂): The 4-nitrophenyl analog (CAS 52938-97-3) is a lead compound with confirmed MbtI binding via co-crystallization. The nitro group’s electron-withdrawing nature likely enhances interaction with the enzyme’s active site . Methanesulfonyl (MeSO₂): The target compound’s methanesulfonyl group is similarly electron-withdrawing but may improve solubility due to its polar oxygen atoms. No direct activity data is available, but structural similarity suggests comparable MbtI inhibition.

Fluorine’s small size minimizes steric hindrance. Activity against M.

Phenoxymethyl vs. Direct Phenyl Linkage: The phenoxymethyl group in the target compound introduces a methylene spacer, which may allow better positioning within the MbtI active site compared to direct phenyl-linked analogs (e.g., 5-phenylfuran-2-carboxylic acid).

Toxicity Profile :

- The furan-carboxylic acid class generally exhibits low cytotoxicity against human fibroblasts (MRC-5) and blood cells, as demonstrated for bis-CF₃ and nitro derivatives .

Biological Activity

5-(4-Methanesulfonylphenoxymethyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, including its interactions with enzymes and receptors, as well as its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a furan ring substituted with a methanesulfonyl group and a phenoxymethyl group. This unique structure contributes to its biological properties.

Biological Activity

1. Antimicrobial Activity

Research has indicated that furan derivatives, including those similar to this compound, exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial swarming and extracellular polysaccharide production, which are critical for biofilm formation in various bacterial species . The concentrations required for such activities were found to be remarkably low, indicating high potency.

2. Enzyme Interaction

The compound is also investigated for its interaction with specific enzymes. Furan derivatives have been noted for their ability to act as enzyme inhibitors, which is significant in drug design. The presence of functional groups like the methanesulfonyl moiety may enhance binding affinity to target enzymes, potentially leading to therapeutic effects against diseases such as cancer or bacterial infections.

Case Studies

-

Inhibition of Bacterial Growth

A study demonstrated that furan-2-carboxylic acids could effectively inhibit the growth of Escherichia coli at very low concentrations (1.8 µg L^-1). This suggests that this compound may possess similar inhibitory effects on pathogenic bacteria . -

Enzyme Inhibition Studies

Research focusing on enzyme interactions revealed that compounds with similar structures could inhibit key metabolic pathways in bacteria. This inhibition was attributed to the structural features that allow for effective binding to active sites on enzymes .

Data Tables

| Biological Activity | Effect | Concentration |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | 1.8 µg L^-1 |

| Enzyme Inhibition | Potential anti-cancer effects | Varies by enzyme target |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.